Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 5-phenylpyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-7-11(13-8-10)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZIIORMINMTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(NC1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation via Itaconic Acid Condensation
The synthesis of the pyrrolidine core often begins with cyclocondensation reactions. A prominent method involves reacting itaconic acid with aromatic amines under refluxing toluene. For example, hydrazide intermediates such as 5b (derived from 5-oxopyrrolidine-3-carboxylic acid) undergo condensation with itaconic acid to form bis-pyrrolidinone structures. This reaction proceeds via nucleophilic attack of the amine on the dicarboxylic acid, followed by cyclodehydration. The resulting intermediate 14b contains two pyrrolidinone rings connected by an amide bond, as confirmed by ¹H-NMR signals at δ 2.54–2.88 ppm (COCH₂), 3.25–3.42 ppm (CH), and 3.55–4.16 ppm (NCH₂).
Methyl Esterification Using Sulfuric Acid Catalysis
Esterification of the carboxylic acid precursor is critical for introducing the methyl ester group. In a standard protocol, 5-oxopyrrolidine-3-carboxylic acid (3a , 3b ) reacts with methanol in the presence of catalytic sulfuric acid, yielding methyl esters 4a , 4b with >90% efficiency. The mechanism involves protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic methanol attack. Excess methanol shifts equilibrium toward ester formation, while sulfuric acid neutralizes water byproduct.
Table 1: Esterification Yields Under Varied Conditions
| Carboxylic Acid | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3a | H₂SO₄ | 65 | 92 |
| 3b | H₂SO₄ | 70 | 95 |
| 3a | HCl | 65 | 78 |
Palladium-Catalyzed Cross-Coupling for Phenyl Substitution
Sonogashira Coupling for Alkyne Intermediate Synthesis
Introducing the phenyl group at the pyrrolidine 5-position often employs Pd-mediated cross-coupling. Source details the Sonogashira coupling of iodinated pyrrolidine derivatives with trimethylsilylacetylene (TMSA). For instance, intermediate 23a reacts with TMSA under Pd(PPh₃)₂Cl₂ catalysis, yielding alkyne 35a in 66% yield after desilylation with TBAF. This method ensures regioselective phenyl introduction without disturbing the ester group.
Oxidative Carbonylation for Carboxylate Formation
Post-coupling functionalization via Pd-catalyzed oxidative carbonylation converts alkynes to carboxylates. Treatment of 28a with CO and O₂ in the presence of Pd(OAc)₂ generates methyl 5-phenyl-pyrrolidine-3-carboxylate precursor 28b in 90% yield. The reaction mechanism involves oxidative addition of CO, followed by reductive elimination to form the carbonyl moiety.
Hydrochloride Salt Formation and Purification
Acidic Workup for Hydrochloride Precipitation
The free base form of methyl 5-phenyl-pyrrolidine-3-carboxylate is converted to its hydrochloride salt by treatment with concentrated HCl. Source specifies dissolving the free base in dichloromethane (DCM) and adding HCl gas or aqueous HCl dropwise. The hydrochloride precipitates as a white solid, isolated via filtration in 85–92% yield.
Recrystallization and Purity Analysis
Recrystallization from methanol/ethyl acetate mixtures enhances purity. Analytical data from for a related compound, (R)-methyl pyrrolidine-3-carboxylate hydrochloride, shows a melting point of 158–160°C and characteristic ¹³C-NMR signals at 31.3, 33.6, and 50.3 ppm for the pyrrolidine carbons. LC-MS analysis of the target compound reveals a molecular ion peak at m/z 279 [M+H]⁺, consistent with the molecular formula C₁₂H₁₆ClNO₂.
Alternative Pathways via Reductive Amination
Borane-Mediated Reduction of Pyrrolidine Diones
Source describes reducing pyrrolidine-2,3-dione intermediates using borane dimethyl sulfide (BH₃·SMe₂). For example, 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione (2 ) reacts with BH₃·SMe₂ in THF at 0°C, yielding the diol intermediate 3 in 80% yield. Subsequent mesylation and displacement with cyanide affords 3-cyano derivatives . Adapting this method, reduction of a analogous dione could yield methyl 5-phenyl-pyrrolidine-3-carboxylate after esterification.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted pyrrolidines
Scientific Research Applications
Chemical Properties and Structure
Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride is characterized by a pyrrolidine ring substituted with a phenyl group and a carboxylate moiety. Its molecular formula is , with a molecular weight of approximately 225.69 g/mol. The compound is soluble in various solvents, which enhances its applicability in biochemical assays and formulations.
Scientific Research Applications
-
Medicinal Chemistry
- Antiviral Activity : Compounds similar to methyl 5-phenyl-pyrrolidine-3-carboxylate have been investigated for their antiviral properties. Research indicates that derivatives of pyrrolidine can exhibit significant antiviral activity, potentially useful in treating viral infections such as influenza .
- Neuropharmacology : Pyrrolidine derivatives are explored for their effects on the central nervous system (CNS). They may act as modulators of neurotransmitter systems, influencing conditions like depression and anxiety .
-
Synthetic Applications
- Building Block in Organic Synthesis : this compound serves as a versatile intermediate in the synthesis of various bioactive compounds. Its structure allows for further functionalization, making it valuable in developing new pharmaceuticals .
- Chiral Synthesis : The compound can be utilized in asymmetric synthesis, contributing to the production of enantiomerically pure substances, which are crucial in drug development.
Case Studies
- Antiviral Research
- Neuropharmacological Studies
Mechanism of Action
The mechanism of action of Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural features and differences between Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride and related compounds:
Physicochemical and Pharmacological Implications
- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) rings influence conformational flexibility and binding affinity. Piperidine derivatives often exhibit higher solubility due to reduced ring strain, while pyrrolidines may favor tighter binding in enzyme pockets .
- Substituent Effects: The phenyl group in the target compound enhances π-π stacking interactions with aromatic residues in proteins, a feature absent in methyl or hydroxyl-substituted analogs . Ester vs. Nitrile: Methyl/ethyl esters are hydrolytically labile, enabling prodrug strategies, whereas nitriles (e.g., 3-cyano analog) improve metabolic stability . Hydrochloride Salt: Common across analogs to improve aqueous solubility and crystallinity, critical for formulation .
Biological Activity
Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with phenyl-substituted carboxylic acids. Various methods have been employed to achieve high yields and purity, often utilizing catalytic conditions to enhance the efficiency of the reaction.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds structurally related to methyl 5-phenyl-pyrrolidine-3-carboxylate have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, one study reported that derivatives with specific substitutions showed reduced viability in A549 lung adenocarcinoma cells, with some compounds reducing cell viability by over 60% compared to controls .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | Viability Reduction (%) | Reference |
|---|---|---|---|
| Methyl 5-phenyl-pyrrolidine-3-carboxylate | A549 (Lung) | 63.4 | |
| 3,5-Dichloro derivative | A549 (Lung) | 21.2 | |
| Ester derivative | A549 (Lung) | 71.3 |
Analgesic Activity
Analgesic properties have also been explored for related pyrrolidine compounds. In a study assessing various esters derived from pyrrolidine, it was found that certain derivatives exhibited analgesic effects comparable to morphine at specific doses . The evaluation utilized the hot-plate method, indicating a promising avenue for pain management applications.
Table 2: Analgesic Activity Comparison
Neuroprotective Effects
The neuroprotective potential of pyrrolidine derivatives has been documented in various studies. Compounds similar to methyl 5-phenyl-pyrrolidine-3-carboxylate have shown protective effects against neurodegeneration in vitro, particularly in models simulating oxidative stress conditions . These findings suggest a potential role in treating neurodegenerative diseases.
Case Studies
- Case Study on Anticancer Activity : A series of pyrrolidine derivatives were tested against A549 cells, revealing that modifications at specific positions significantly enhanced their anticancer efficacy. The most potent compound reduced cell viability by approximately 80%, suggesting a structure-activity relationship that warrants further investigation .
- Case Study on Analgesic Effects : In a comparative study involving various analgesics, certain pyrrolidine derivatives demonstrated significant pain relief in animal models, achieving effects similar to established analgesics like morphine without notable side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
